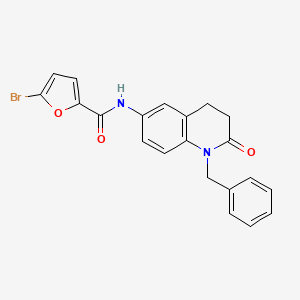

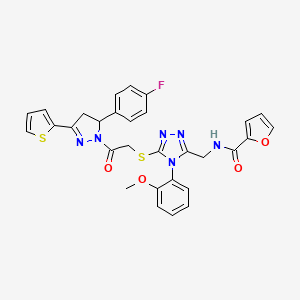

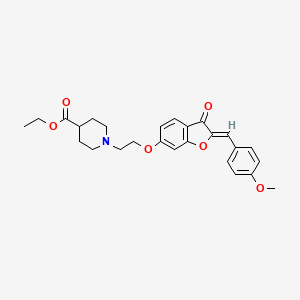

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide and similar compounds often involves multi-step organic reactions. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which share a related core structure, can be achieved through reactions of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol, highlighting the complexity of synthesizing such compounds (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide has been elucidated using various spectroscopic techniques. For example, (S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate, a compound with a related structure, was synthesized and its structure confirmed through NMR, IR, and X-ray diffraction, demonstrating the importance of these techniques in determining molecular structures (Baktır et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide and related compounds can be complex, often requiring specific conditions for successful outcomes. For example, the Cobalt-Catalyzed Oxidative [4+2] Annulation of Benzamides with Dihydrofuran provides a route to Tetrahydrofuro[2,3-c]isoquinolinones, showcasing the types of reactions these compounds can undergo (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in various solvents and conditions. Studies on similar compounds, like the preparation and characterization of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, provide insights into these aspects, which are crucial for application in synthesis and drug design (Zhi, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are pivotal for the application of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide in more complex chemical syntheses and for its potential therapeutic applications. Research on compounds like N-Aryl-1,2,3,4-tetrahydroisoquinolines highlights the importance of understanding these properties for advancing chemical and pharmaceutical research (Bracher, Glas, & Wirawan, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

- The development of methodologies for the synthesis of polycyclic amides through oxidative coupling has been demonstrated, providing a route to isoquinolones and related compounds. This involves the oxidative ortho C-H activation of benzamides, utilizing Rh-catalyzed conditions for high yield and facile synthesis (G. Song et al., 2010).

- Research on the cobalt-promoted dimerization of aminoquinoline benzamides outlines a method for the dimerization process, highlighting the compatibility of various functional groups under the reaction conditions (L. Grigorjeva & O. Daugulis, 2015).

Biological Activity and Therapeutic Potential

- Studies on the antitumor evaluation of benzamides and isoquinoline derivatives reveal the structure-activity relationships within a series of compounds, indicating the significance of certain substituents for increasing potency and selectivity (Jennyfer Iribarra et al., 2012).

- The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, focused on increasing aqueous solubility through the introduction of amino functionalities, resulted in compounds with enhanced cytotoxicity and novel biochemical characteristics (V. Bavetsias et al., 2002).

Mechanistic Studies and Methodological Advances

- A unified strategy for the iron-catalyzed ortho-alkylation of carboxamides has been developed, showcasing a method that allows for high yields and levels of regioselectivity, which could potentially be applied to the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide derivatives (Erin R. Fruchey et al., 2014).

properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c22-19-10-9-18(27-19)21(26)23-16-7-8-17-15(12-16)6-11-20(25)24(17)13-14-4-2-1-3-5-14/h1-5,7-10,12H,6,11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTISBOBRSDHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)

![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)

![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)

![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)